molecular formula C7H5BrN2S B8670181 2-(bromomethyl)-[1,3]thiazolo[5,4-b]pyridine

2-(bromomethyl)-[1,3]thiazolo[5,4-b]pyridine

Cat. No.: B8670181
M. Wt: 229.10 g/mol
InChI Key: BFOYAKWJZDQQSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(bromomethyl)-[1,3]thiazolo[5,4-b]pyridine is a heterocyclic compound that combines a thiazole ring with a pyridine ring. This compound is of significant interest due to its potential pharmacological activities and its role as a building block in organic synthesis .

Preparation Methods

The synthesis of 2-(bromomethyl)-[1,3]thiazolo[5,4-b]pyridine typically involves the annulation of a thiazole ring to a pyridine ring. One common method involves the reaction of ortho-amino (diisopropyldithiocarbamato) pyridine with carboxylic acid and phosphorus oxychloride . This method provides reasonable yields and is widely used in laboratory settings. Industrial production methods may involve similar synthetic routes but are optimized for larger scale production and higher efficiency .

Mechanism of Action

The mechanism of action of 2-(bromomethyl)-[1,3]thiazolo[5,4-b]pyridine involves its interaction with various molecular targets. The compound can act as an inhibitor of specific enzymes or receptors, leading to its observed biological activities . The exact molecular pathways involved depend on the specific application and target of the compound.

Properties

Molecular Formula

C7H5BrN2S

Molecular Weight

229.10 g/mol

IUPAC Name

2-(bromomethyl)-[1,3]thiazolo[5,4-b]pyridine

InChI

InChI=1S/C7H5BrN2S/c8-4-6-10-5-2-1-3-9-7(5)11-6/h1-3H,4H2

InChI Key

BFOYAKWJZDQQSO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C1)SC(=N2)CBr

Origin of Product

United States

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